molecular formula C8H14N2O4 B053980 tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate CAS No. 118236-32-1

tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate

Cat. No. B053980
CAS RN: 118236-32-1
M. Wt: 202.21 g/mol
InChI Key: VNNOMGVHZFZWLD-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as a drug lead compound for the treatment of various diseases such as cancer, bacterial infections, and inflammation. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds. In material science, this compound has been studied for its potential as a polymer additive.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate is not fully understood. However, it has been proposed that this compound may act by inhibiting certain enzymes or proteins involved in disease processes. For example, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacterial cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Another advantage is that it has potential applications in various fields. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study this compound. Another limitation is that more studies are needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the study of tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate. One direction is to study the mechanism of action of this compound in more detail. Another direction is to study the biochemical and physiological effects of this compound in more detail. Additionally, more studies are needed to fully understand the potential applications of this compound in medicinal chemistry, organic synthesis, and material science. Finally, more studies are needed to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Conclusion
In conclusion, this compound is a compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. However, more studies are needed to fully understand the potential of this compound and to optimize its synthesis method.

Synthesis Methods

Tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate can be synthesized using different methods. One of the most common methods is the reaction between tert-butyl carbamate and (4S)-3-oxo-1,2-oxazolidine. This reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.

properties

CAS RN

118236-32-1

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate

InChI

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-13-10-6(5)11/h5H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1

InChI Key

VNNOMGVHZFZWLD-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CONC1=O

SMILES

CC(C)(C)OC(=O)NC1CONC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CONC1=O

synonyms

Carbamic acid, (3-oxo-4-isoxazolidinyl)-, 1,1-dimethylethyl ester, (S)- (9CI)

Origin of Product

United States

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